![molecular formula C7H13NO3 B6233565 1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine CAS No. 171818-95-4](/img/no-structure.png)

1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine” is a synthetic organic molecule. It is also known as 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane . The molecular formula is C₇H₁₂O₄ .

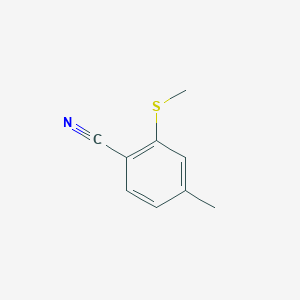

Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring system with three oxygen atoms and a methyl group attached . The IUPAC Standard InChI is: InChI=1S/C7H12O4/c1-6-9-3-7(2-8,4-10-6)5-11-6/h8H,2-5H2,1H3 .Scientific Research Applications

1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a building block in organic synthesis, as it can be used to create a variety of compounds. Additionally, this compound has also been studied for its potential applications in biochemistry and physiology. In particular, this compound has been studied for its potential as a drug delivery vehicle and as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine is not fully understood. However, it is believed that this compound may act as a proton shuttle, which could allow for the transfer of protons between different molecules. Additionally, this compound may also act as a hydrogen bond donor, which could allow for the formation of hydrogen bonds between different molecules. Finally, this compound may also act as a ligand, which could allow for the binding of other molecules to its surface.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may act as an antioxidant, as it has been shown to reduce oxidative stress in cells. Additionally, this compound has also been shown to inhibit the activity of certain enzymes, which could have implications for its use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine has several advantages and limitations for lab experiments. One advantage is that this compound is relatively stable, which makes it an ideal choice for lab experiments. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option. However, this compound is not water-soluble, which can limit its use in certain experiments. Additionally, this compound is not easily metabolized by the body, which could limit its use as a drug delivery vehicle.

Future Directions

There are several potential future directions for 1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine research. One potential direction is to further explore its potential as a drug delivery vehicle. Additionally, further research could be conducted on its potential applications in biochemistry and physiology, such as its potential use as a therapeutic agent. Additionally, further research could be conducted on its potential as an antioxidant and its ability to inhibit the activity of certain enzymes. Finally, further research could also be conducted on its potential to act as a proton shuttle and a hydrogen bond donor.

Synthesis Methods

1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine can be synthesized through a variety of methods. One of the most common methods for synthesizing this compound is the ring-closing metathesis (RCM) reaction. This reaction involves the use of a ruthenium-based catalyst to form a cyclic olefin, which can then be reacted with a terminal alkyne to form the this compound molecule. Additionally, this compound can also be synthesized through a variety of other reactions, such as a reductive amination reaction or a condensation reaction.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine' involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": ["4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-ol", "methanesulfonyl chloride", "ammonia", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water"], "Reaction": ["Step 1: Conversion of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-ol to 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride using methanesulfonyl chloride and triethylamine as a catalyst.", "Step 2: Conversion of 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride to 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine using ammonia in methanol as a solvent.", "Step 3: Conversion of 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine to 1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine using sodium hydroxide and hydrochloric acid as a pH adjuster and sodium chloride as a salt.", "Step 4: Purification of the product using water and drying." ] } | |

CAS RN |

171818-95-4 |

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.